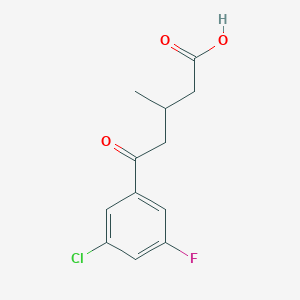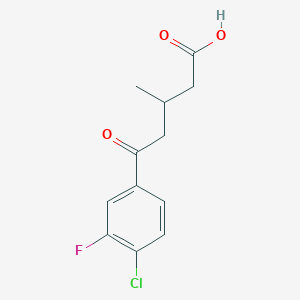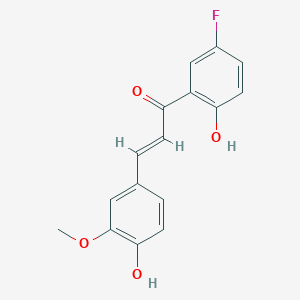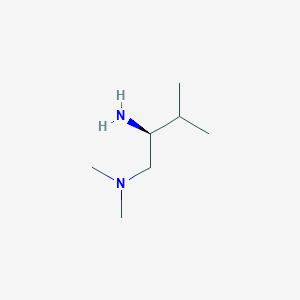
2-(Pyrrolidin-1-yl)butanoic acid
Übersicht
Beschreibung
“2-(Pyrrolidin-1-yl)butanoic acid” is an organooxygen compound and an organonitrogen compound . It is functionally related to an alpha-amino acid . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of “2-(Pyrrolidin-1-yl)butanoic acid” involves several steps. One key step in the synthesis involved alkylation of 2-methylnaphthyridine with ®-N-Boc-3- (iodomethyl)-pyrrolidine, and an asymmetric Rh-catalysed addition of an arylboronic acid to a 4- (N-pyrrolidinyl)crotonate ester . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-yl)butanoic acid” is characterized by a monoclinic crystal structure with a P21 space group. The unit cell dimensions are a = 6.285 (3) Å, b = 8.010 (4) Å, c = 9.190 (5) Å, and β = 108.411 (7)° .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrrolidin-1-yl)butanoic acid” are complex and can involve various transformations. For instance, one reaction involves the direct reaction of potassium-hexabromidoplatinate (IV) with neutralized ethylenediamine-N,N’-di-S,S-2- (3-methyl)butanoic acid (H-2-S,S-eddv) .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-1-yl)butanoic acid” has a molecular weight of 157.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 157.110278721 g/mol . The topological polar surface area is 40.5 Ų .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The pyrrolidine ring, which is a part of the “2-(Pyrrolidin-1-yl)butanoic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antitumor Agents
The pyrrolidine-2-one scaffold, a structural feature recurrent in antitumor agents, is demonstrated by Kumar et al. who synthesized novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .
Treatment of Central Nervous System and Cerebrovascular Disorders
2-(2-Oxopyrrolidin-1-yl)acetamide derivatives are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects. Medicinals based on 2-(2-oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system and cerebrovascular disorders .
Antimicrobial Activity
Pyrrolidines are well known for their versatile pharmacological activities such as antimicrobial . This suggests that “2-(Pyrrolidin-1-yl)butanoic acid” could potentially be used in the development of new antimicrobial agents.
Anti-HIV Activity
Pyrrolidines have also been found to exhibit anti-HIV activity . This indicates that “2-(Pyrrolidin-1-yl)butanoic acid” could potentially be used in the development of new anti-HIV drugs.
Anticonvulsant Activity
Pyrrolidines have been found to exhibit anticonvulsant activity . This suggests that “2-(Pyrrolidin-1-yl)butanoic acid” could potentially be used in the development of new anticonvulsant drugs.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Zukünftige Richtungen
The pyrrolidine ring, which is a key component of “2-(Pyrrolidin-1-yl)butanoic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “2-(Pyrrolidin-1-yl)butanoic acid” and its derivatives could have significant potential in drug discovery and development .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as 2-(pyrrolidin-1-yl)butanoic acid, are known to interact with a variety of biological targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The compound’s solubility and stability suggest it may have good bioavailability .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, including anticonvulsant activity .
Action Environment
It’s known that the compound is stable under normal conditions .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRBTQOCAOTJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)





![Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate](/img/structure/B3043328.png)




